molecular formula C8H9I B1345684 1-Ethyl-4-iodobenzene CAS No. 25309-64-2

1-Ethyl-4-iodobenzene

Cat. No.: B1345684
CAS No.: 25309-64-2
M. Wt: 232.06 g/mol
InChI Key: OOLSRHZMXAYDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-iodobenzene is an organic compound with the molecular formula C8H9I. It consists of a benzene ring substituted with an ethyl group and an iodine atom at the para position. This compound is a member of the iodobenzene family and is used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-ethylbenzene. This process typically uses iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to facilitate the substitution of a hydrogen atom with an iodine atom on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination reactions using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) can be used under acidic conditions.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) are commonly used along with bases like potassium carbonate (K2CO3) in organic solvents such as tetrahydrofuran (THF).

Major Products:

    Substitution Reactions: Products depend on the substituent introduced, such as 1-ethyl-4-aminobenzene when using an amine nucleophile.

    Coupling Reactions: Products include biaryl compounds or other complex organic molecules.

Scientific Research Applications

1-Ethyl-4-iodobenzene is utilized in various scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: It can be used to synthesize biologically active compounds for drug discovery and development.

    Medicine: Derivatives of this compound may exhibit pharmacological properties and are investigated for potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-ethyl-4-iodobenzene in chemical reactions involves the activation of the carbon-iodine bond. This bond is relatively weak compared to other carbon-halogen bonds, making it more reactive. In cross-coupling reactions, the palladium catalyst facilitates the oxidative addition of the carbon-iodine bond, followed by transmetallation and reductive elimination steps to form the desired product.

Comparison with Similar Compounds

    Iodobenzene (C6H5I): The simplest aryl iodide, used as a synthetic intermediate in organic chemistry.

    1-Ethyl-4-bromobenzene (C8H9Br): Similar structure but with a bromine atom instead of iodine, exhibiting different reactivity.

    1-Ethyl-4-chlorobenzene (C8H9Cl): Contains a chlorine atom, also used in various substitution and coupling reactions.

Uniqueness: 1-Ethyl-4-iodobenzene is unique due to the presence of the iodine atom, which imparts higher reactivity in substitution and coupling reactions compared to its bromine and chlorine analogs. This makes it a valuable compound in synthetic organic chemistry for the efficient formation of complex molecules.

Biological Activity

1-Ethyl-4-iodobenzene (CAS No. 25309-64-2) is an organic compound with significant potential in various biological applications due to its unique structure, which includes an ethyl group and an iodine atom attached to a benzene ring. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

PropertyValue
Molecular FormulaC8H9I
Molecular Weight232.06 g/mol
Melting Point-17 °C
Boiling Point112-113 °C (20 mmHg)
Density1.6 g/cm³
Flash Point107 °C (224 °F)
Refractive Index1.591

The biological activity of this compound is primarily attributed to the presence of the iodine atom, which can enhance the compound's reactivity and influence its interactions with biological targets. Iodinated compounds are known for their ability to participate in various biochemical pathways, potentially affecting cellular functions such as signaling and gene expression.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study highlighted that iodinated aromatic compounds can disrupt bacterial cell membranes and inhibit growth by interfering with metabolic processes. The specific antimicrobial efficacy of this compound remains to be thoroughly investigated, but preliminary findings suggest potential activity against both Gram-positive and Gram-negative bacteria.

Antitumor Activity

The potential antitumor activity of this compound has been explored in various studies. For instance, iodinated phenyl compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The structural characteristics of this compound may enhance its ability to interact with DNA or other critical cellular components involved in tumorigenesis.

Case Studies and Research Findings

  • Case Study on Antimicrobial Effects : A comparative study assessed the antimicrobial activity of several iodinated aromatic compounds, including derivatives of this compound. Results indicated that the presence of iodine significantly increased the inhibition zones against tested bacterial strains, suggesting a correlation between iodine substitution and enhanced antimicrobial efficacy.
  • Research on Antitumor Properties : In vitro studies demonstrated that this compound could induce apoptosis in specific cancer cell lines. The mechanism was linked to oxidative stress generation and subsequent activation of caspase pathways, leading to programmed cell death.
  • Biochemical Interaction Studies : Investigations into the binding affinities of this compound with various biomolecules revealed that it could effectively interact with proteins involved in cellular signaling pathways. This interaction may modulate the activity of these proteins, influencing downstream effects on cell growth and differentiation.

Q & A

Basic Research Questions

Q. How is 1-ethyl-4-iodobenzene synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling or direct iodination of 1-ethylbenzene derivatives. For example, in a palladium-catalyzed allylic substitution, this compound is prepared by reacting this compound with organolithium reagents (e.g., nBuLi) in anhydrous THF under controlled temperatures (-78°C to room temperature) . Characterization includes 13C^{13}\text{C} NMR (e.g., δ 139.7 ppm for aromatic carbons) and mass spectrometry to confirm molecular weight (232.06153 g/mol) . Purity is assessed via column chromatography (e.g., PE/EA solvent systems) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Avoid exposure to light and oxidizing agents to prevent decomposition. Store in sealed containers under inert conditions (argon/nitrogen) at 4°C . Use fume hoods for reactions due to potential iodine vapor release. In case of skin contact, wash immediately and consult a physician, referencing the compound’s safety data sheet (SDS) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : Key properties include a high calculated hydrophobicity (XlogP = 4.3), zero hydrogen-bonding capacity, and a planar aromatic structure with limited rotational freedom (1 rotatable bond) . These influence solvent selection (e.g., THF for organometallic reactions) and reaction kinetics.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., sublimation enthalpies) for halogenated aromatics like this compound?

  • Methodological Answer : Use dual-method validation (e.g., diaphragm manometry and torsion mass-loss effusion) to assess vapor pressures across temperature ranges. For example, Oonk et al. (1998) applied these methods to isomorphous compounds (e.g., 1-bromo-4-iodobenzene) and quantified uncertainties (e.g., ±0.4 kJ·mol1^{-1} in sublimation enthalpy) through error propagation analysis . Replicate experiments under standardized conditions (controlled humidity, calibrated instruments) to isolate systematic errors.

Q. What strategies optimize catalytic efficiency in reactions involving this compound as a substrate?

  • Methodological Answer : Screen chiral catalysts via mass spectrometry to monitor back-reaction kinetics, as demonstrated in palladium-catalyzed allylic substitutions . Control variables such as ligand stereochemistry, solvent polarity, and temperature gradients. Trial experiments (e.g., varying Pd0^0/PdII^{II} ratios) help identify optimal conditions before full-scale synthesis .

Q. How should large datasets (e.g., NMR spectra, kinetic data) be analyzed and presented to address complex research questions?

  • Methodological Answer : Raw data (e.g., 13C^{13}\text{C} NMR peak integrals) should be archived in appendices, while processed data (e.g., normalized reaction yields) are integrated into the main text. Use statistical tools (t-tests, ANOVA) to compare experimental results with literature values, ensuring error bars (standard deviation) are included in graphs . For reproducibility, document all data processing steps in supplementary materials .

Q. What advanced techniques validate the electronic effects of the iodine substituent in this compound?

  • Methodological Answer : Density functional theory (DFT) calculations can map electron density distributions and predict regioselectivity in electrophilic substitutions. Pair computational results with experimental data (e.g., Hammett constants from kinetic studies) to correlate iodine’s inductive effects with reaction outcomes .

Q. Methodological Best Practices

  • Experimental Reproducibility :
    Include detailed synthetic protocols (e.g., stoichiometry, reaction times) in supplementary materials. For known compounds, cite literature procedures; for novel derivatives, provide full spectroscopic and chromatographic validation .

  • Handling Data Discrepancies :
    Conduct sensitivity analyses to identify variables causing inconsistencies (e.g., temperature fluctuations during sublimation measurements). Use peer-reviewed datasets as benchmarks .

  • Ethical Reporting :
    Disclose all conflicts of interest and funding sources. Avoid jargon; define technical terms (e.g., "rotatable bonds") upon first use .

Properties

IUPAC Name

1-ethyl-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9I/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLSRHZMXAYDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179954
Record name 1-Ethyl-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25309-64-2
Record name 1-Ethyl-4-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25309-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-4-iodobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025309642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-4-iodobenzene
Reactant of Route 2
Reactant of Route 2
1-Ethyl-4-iodobenzene
Reactant of Route 3
Reactant of Route 3
1-Ethyl-4-iodobenzene
Reactant of Route 4
Reactant of Route 4
1-Ethyl-4-iodobenzene
Reactant of Route 5
Reactant of Route 5
1-Ethyl-4-iodobenzene
Reactant of Route 6
Reactant of Route 6
1-Ethyl-4-iodobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.